molecular formula C23H32N2O5 B4504276 cyclohexyl {1-[2-(2,6-dimethylphenoxy)propanoyl]-3-oxo-2-piperazinyl}acetate

cyclohexyl {1-[2-(2,6-dimethylphenoxy)propanoyl]-3-oxo-2-piperazinyl}acetate

Cat. No.: B4504276
M. Wt: 416.5 g/mol
InChI Key: YJBXSHSKNATVHS-UHFFFAOYSA-N
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Description

Cyclohexyl {1-[2-(2,6-dimethylphenoxy)propanoyl]-3-oxo-2-piperazinyl}acetate is a useful research compound. Its molecular formula is C23H32N2O5 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.23112213 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Intramolecular Cyclization: Research demonstrates the potential of cyclohexyl compounds in facilitating intramolecular cyclization, leading to the formation of oxetanes and other cyclic structures, which are pivotal in the synthesis of complex organic molecules (Murai, Ono, & Masamune, 1977).
  • Stereoselective Synthesis: The ability to conduct stereoselective synthesis of novel functionalized cyclohexanone derivatives highlights the versatility of cyclohexyl compounds in creating structurally diverse molecules with potential pharmaceutical applications (Gein et al., 2019).

Catalysis and Material Science

  • Catalytic Oxidation: Cyclohexyl-based compounds show promise in catalytic oxidation processes, suggesting their utility in industrial applications for the efficient production of key intermediates and products (Sakthivel & Selvam, 2002).
  • Liquid-phase Oxidation: The use of cyclohexane in liquid-phase oxidation processes, under moderate conditions, indicates the potential of cyclohexyl derivatives in green chemistry and sustainable industrial practices (Brégeault, 2003).

Advanced Applications

  • Synthetic Utility in Complex Molecule Construction: The development of methods to construct multifunctionalized cyclohexanol derivatives via catalysis showcases the synthetic utility of cyclohexyl compounds in building complex molecular architectures (Zhu et al., 2011).
  • Exploration of Novel Organic Reactions: Research into the reactivity of cyclohexanones and their derivatives furthers our understanding of organic reaction mechanisms and opens new pathways for the synthesis of novel compounds (Padmavathi et al., 2001).

Properties

IUPAC Name

cyclohexyl 2-[1-[2-(2,6-dimethylphenoxy)propanoyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5/c1-15-8-7-9-16(2)21(15)29-17(3)23(28)25-13-12-24-22(27)19(25)14-20(26)30-18-10-5-4-6-11-18/h7-9,17-19H,4-6,10-14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBXSHSKNATVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(C)C(=O)N2CCNC(=O)C2CC(=O)OC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cyclohexyl {1-[2-(2,6-dimethylphenoxy)propanoyl]-3-oxo-2-piperazinyl}acetate
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cyclohexyl {1-[2-(2,6-dimethylphenoxy)propanoyl]-3-oxo-2-piperazinyl}acetate
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cyclohexyl {1-[2-(2,6-dimethylphenoxy)propanoyl]-3-oxo-2-piperazinyl}acetate
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cyclohexyl {1-[2-(2,6-dimethylphenoxy)propanoyl]-3-oxo-2-piperazinyl}acetate
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cyclohexyl {1-[2-(2,6-dimethylphenoxy)propanoyl]-3-oxo-2-piperazinyl}acetate
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cyclohexyl {1-[2-(2,6-dimethylphenoxy)propanoyl]-3-oxo-2-piperazinyl}acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.